molecular formula C28H36Cl2N6O5 B13702924 Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate

Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate

Cat. No.: B13702924
M. Wt: 607.5 g/mol
InChI Key: JIOSVGVELIAEQD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-D]pyrimidine structure, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group. Subsequent steps include the addition of the methylamino group and the formation of the piperazine ring. The final step involves the attachment of the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and lipids. Researchers may investigate its binding affinity, specificity, and potential effects on biological pathways.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In industry, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate include other pyrido[2,3-D]pyrimidine derivatives, as well as compounds containing piperazine rings and tert-butyl carboxylate groups. Examples include:

  • 4-(3-(6-(2,6-dichlorophenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate
  • 4-(3-(6-(2,6-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H36Cl2N6O5

Molecular Weight

607.5 g/mol

IUPAC Name

tert-butyl 4-[3-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-d]pyrimidin-8-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H36Cl2N6O5/c1-28(2,3)41-27(38)35-12-10-34(11-13-35)8-7-9-36-24-17(16-32-26(31-4)33-24)14-18(25(36)37)21-22(29)19(39-5)15-20(40-6)23(21)30/h14-16H,7-13H2,1-6H3,(H,31,32,33)

InChI Key

JIOSVGVELIAEQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC

Origin of Product

United States

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